![molecular formula C7H7ClO2 B14003504 7-Chlorobicyclo[2.2.1]heptane-2,3-dione CAS No. 89793-49-7](/img/structure/B14003504.png)
7-Chlorobicyclo[2.2.1]heptane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chlorobicyclo[221]heptane-2,3-dione is a bicyclic compound with the molecular formula C7H7ClO2 It is a derivative of norbornane, featuring a chlorine atom and two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobicyclo[2.2.1]heptane-2,3-dione typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile, forming a bicyclic structure. In this case, the reaction involves a furan derivative and a suitable dienophile under controlled conditions to introduce the chlorine atom and the ketone groups.
Industrial Production Methods
Industrial production of this compound may involve optimized Diels-Alder reactions with high yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chlorobicyclo[2.2.1]heptane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Chlorobicyclo[2.2.1]heptane-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Chlorobicyclo[2.2.1]heptane-2,3-dione involves its interaction with specific molecular targets. The chlorine atom and ketone groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A similar bicyclic compound with an oxygen atom in place of chlorine.
Bicyclo[2.2.1]heptane-2,3-dione: Lacks the chlorine atom but has similar structural features.
1-Chlorobicyclo[2.2.1]heptane: Another chlorinated derivative with different functional groups.
Uniqueness
7-Chlorobicyclo[2.2.1]heptane-2,3-dione is unique due to the presence of both chlorine and ketone groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications and makes it a valuable compound in various research fields.
Propriétés
Numéro CAS |
89793-49-7 |
|---|---|
Formule moléculaire |
C7H7ClO2 |
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
7-chlorobicyclo[2.2.1]heptane-2,3-dione |
InChI |
InChI=1S/C7H7ClO2/c8-5-3-1-2-4(5)7(10)6(3)9/h3-5H,1-2H2 |
Clé InChI |
HQZZGUDAHNYWJC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1C(=O)C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)
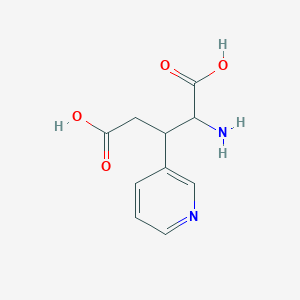
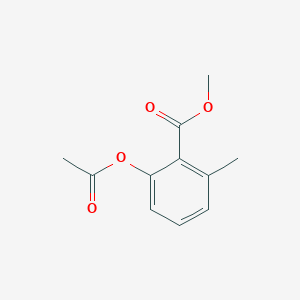
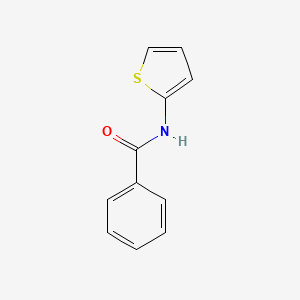
![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)

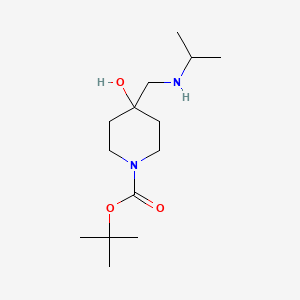
![[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14003464.png)
![4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide](/img/structure/B14003466.png)
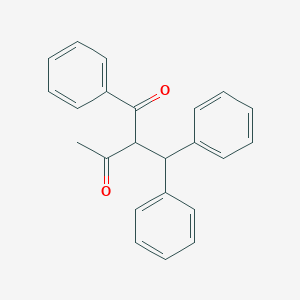
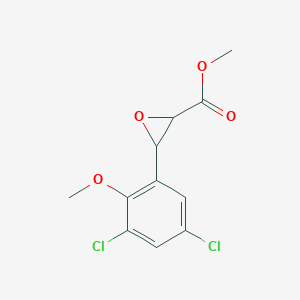

![((1AS,6bR)-5-methylenehexahydrocyclopropa[a]pyrrolizin-6a(4H)-yl)methanol](/img/structure/B14003476.png)
![2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid](/img/structure/B14003482.png)
